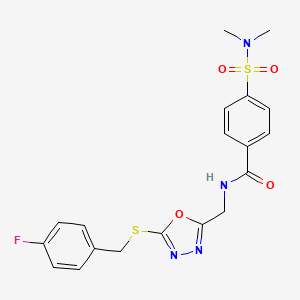methanone CAS No. 1114850-43-9](/img/structure/B2570462.png)
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as DFB, is a compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism Of Action
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone exerts its anti-tumor effects by inhibiting the activity of several enzymes involved in cell growth and proliferation, including topoisomerase I and II, and DNA polymerase. [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone also induces apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone are thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral activity of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is thought to be due to its ability to inhibit viral replication.
Biochemical And Physiological Effects
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of immune responses. [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has also been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone in lab experiments is its high potency and specificity for its target enzymes and pathways. However, one limitation is that [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is not water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone could focus on several areas, including the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the exploration of potential combination therapies with other anti-tumor or anti-inflammatory agents. Additionally, further studies could investigate the potential use of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone in treating other diseases, such as autoimmune disorders or viral infections.
Synthesis Methods
The synthesis of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone involves the reaction of 3,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate compound, which is then reacted with 2-mercaptobenzothiazole to produce the final product. The synthesis method has been optimized to achieve high yields and purity of [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone.
Scientific Research Applications
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has been found to have potential use in several scientific research applications, including as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone has been found to have antiviral activity against several viruses, including HIV and hepatitis B virus.
properties
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO3S/c22-16-11-10-15(12-17(16)23)24-13-20(21(25)14-6-2-1-3-7-14)28(26,27)19-9-5-4-8-18(19)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYCAFDFMZSDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

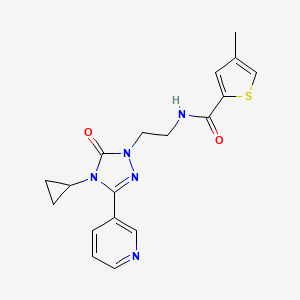
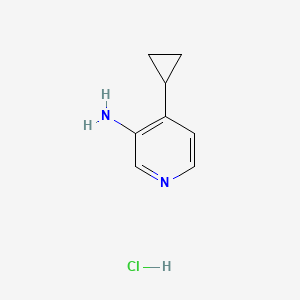
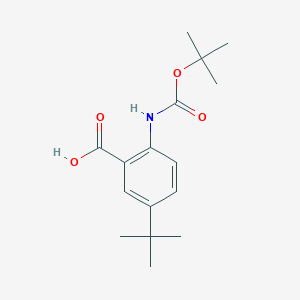

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
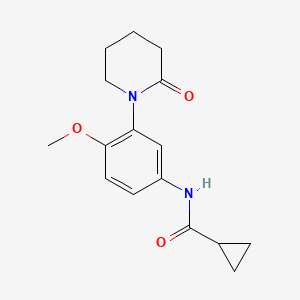
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
![1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2570392.png)

![2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2570397.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one](/img/structure/B2570399.png)
![4-ethoxy-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2570400.png)
![Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2570401.png)
